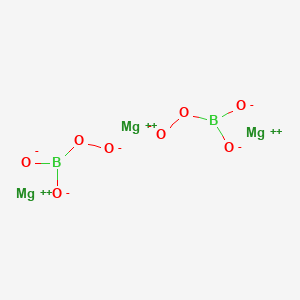
Magnesium peroxoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium peroxoborate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental remediation. This compound is a peroxide salt that is formed by the reaction of magnesium oxide with hydrogen peroxide and boric acid. Magnesium peroxoborate has a unique crystal structure and chemical properties that make it an interesting compound to study.
Wirkmechanismus
The mechanism of action of magnesium peroxoborate is not fully understood. However, it is believed that the compound exerts its effects through the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. This can lead to cell death in cancer cells and the destruction of microbes in agriculture and environmental applications.
Biochemische Und Physiologische Effekte
Magnesium peroxoborate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and degrade organic pollutants in water and soil. However, the compound has also been shown to have cytotoxic effects on normal cells, which limits its potential use in medicine.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium peroxoborate has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and handle. It also has a long shelf life and can be stored at room temperature. However, the compound is highly reactive and can be dangerous if not handled properly. It is also cytotoxic to normal cells, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on magnesium peroxoborate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential use as an antimicrobial agent in agriculture and as an environmental remediation agent. Additionally, more research is needed to fully understand the mechanism of action of magnesium peroxoborate and its potential use in medicine.
Synthesemethoden
The synthesis of magnesium peroxoborate can be achieved through a simple reaction between magnesium oxide, hydrogen peroxide, and boric acid. The reaction is carried out in an aqueous solution at room temperature and under atmospheric pressure. The resulting product is then filtered and dried to obtain pure magnesium peroxoborate.
Wissenschaftliche Forschungsanwendungen
Magnesium peroxoborate has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to have antimicrobial properties that can be used to control plant diseases caused by fungi and bacteria. In medicine, it has been studied for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells. In environmental remediation, it has been shown to be an effective agent for the degradation of organic pollutants in water and soil.
Eigenschaften
CAS-Nummer |
17097-11-9 |
|---|---|
Produktname |
Magnesium peroxoborate |
Molekularformel |
B2Mg3O8 |
Molekulargewicht |
222.54 g/mol |
IUPAC-Name |
trimagnesium;dioxido(oxidooxy)borane |
InChI |
InChI=1S/2BHO4.3Mg/c2*2-1(3)5-4;;;/h2*4H;;;/q2*-2;3*+2/p-2 |
InChI-Schlüssel |
JDUSEMYGYCYQSK-UHFFFAOYSA-L |
SMILES |
B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
B([O-])([O-])O[O-].B([O-])([O-])O[O-].[Mg+2].[Mg+2].[Mg+2] |
Andere CAS-Nummern |
17097-11-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



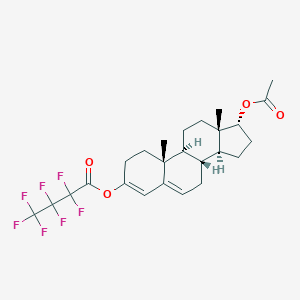
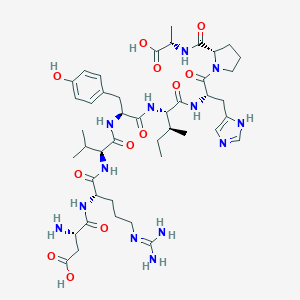
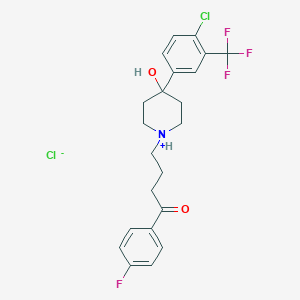
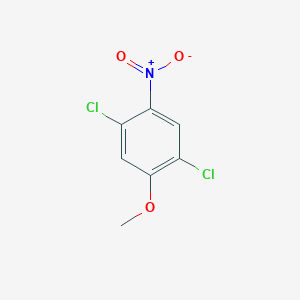
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
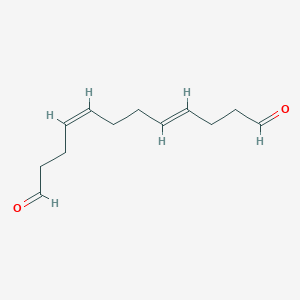
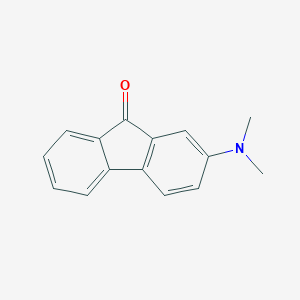
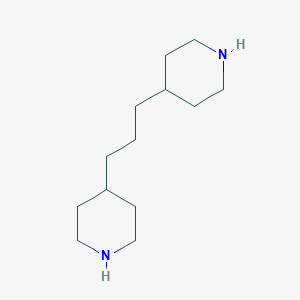
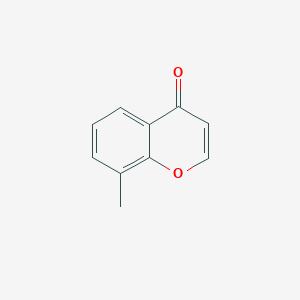
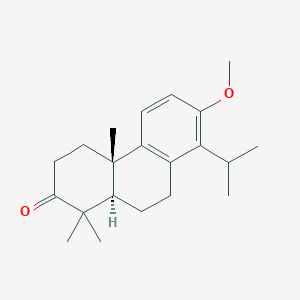
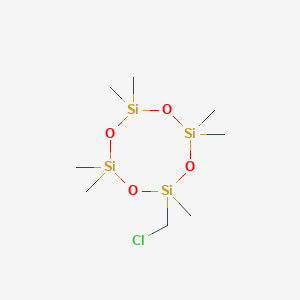
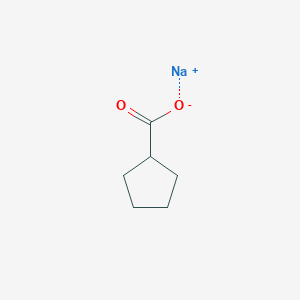
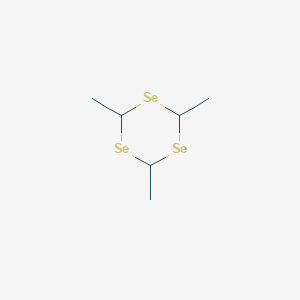
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)